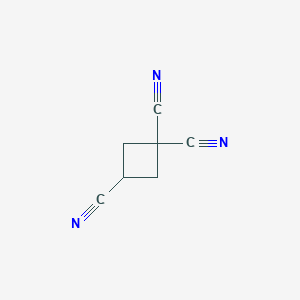
Cyclobutane-1,1,3-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane-1,1,3-tricarbonitrile is an organic compound characterized by a cyclobutane ring with three nitrile groups attached at the 1, 1, and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutane-1,1,3-tricarbonitrile can be synthesized through various methods. One common approach involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . This reaction typically occurs under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutane-1,1,3-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile groups can yield primary amines, while substitution reactions can produce a variety of functionalized cyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclobutane-1,1,3-tricarbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism by which cyclobutane-1,1,3-tricarbonitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s reactivity also allows it to modify other molecules, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile): This compound shares structural similarities and is used in similar applications.
Cyclobutane-1,2,3,4-tetracarboxylic acid: Another cyclobutane derivative with multiple functional groups, used in different chemical reactions.
Uniqueness: Cyclobutane-1,1,3-tricarbonitrile is unique due to the specific positioning of its nitrile groups, which imparts distinct reactivity and properties compared to other cyclobutane derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
91633-41-9 |
|---|---|
Molekularformel |
C7H5N3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
cyclobutane-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C7H5N3/c8-3-6-1-7(2-6,4-9)5-10/h6H,1-2H2 |
InChI-Schlüssel |
DAZSGZVRNLFLNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)

![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
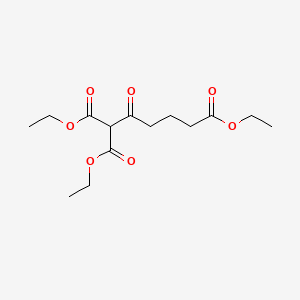
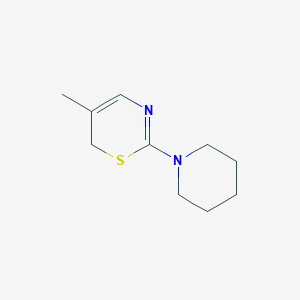
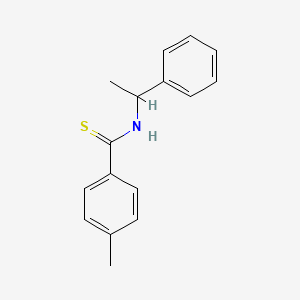
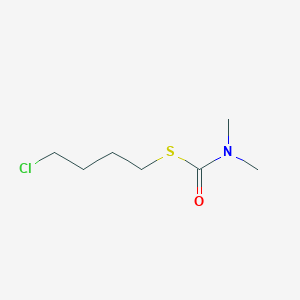
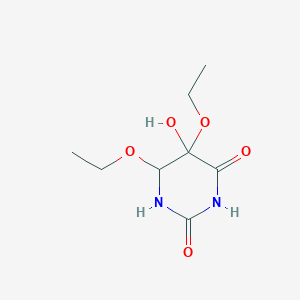

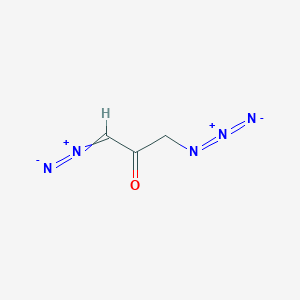
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
